S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate
Overview
Description
S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate: is an organic compound with the molecular formula C8H14O2S It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate typically involves the reaction of tetrahydropyran derivatives with ethanethioate. One common method includes the use of tetrahydropyran-4-methanol as a starting material. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is used as a reagent in various organic synthesis reactions. It serves as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industry, this compound is used in the production of various chemicals and materials. It is also used in the formulation of certain products, such as coatings and adhesives .
Mechanism of Action
The mechanism of action of S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact mechanism depends on the specific application and the biological system involved .
Comparison with Similar Compounds
Tetrahydropyran-4-methanol: A related compound used in similar applications.
Tetrahydropyran-4-carboxylate: Another derivative of tetrahydropyran with distinct properties and uses.
Uniqueness: S-((Tetrahydro-2H-pyran-4-yl)methyl) ethanethioate is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C8H14O2S |
---|---|
Molecular Weight |
174.26 g/mol |
IUPAC Name |
S-(oxan-4-ylmethyl) ethanethioate |
InChI |
InChI=1S/C8H14O2S/c1-7(9)11-6-8-2-4-10-5-3-8/h8H,2-6H2,1H3 |
InChI Key |
CWWYVMQGIKQERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)SCC1CCOCC1 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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